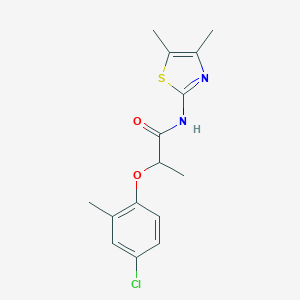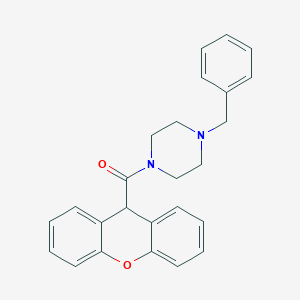![molecular formula C20H26N4O2S B331505 3,3'-SULFANEDIYLBIS[N-(4,6-DIMETHYL-2-PYRIDINYL)PROPANAMIDE]](/img/structure/B331505.png)
3,3'-SULFANEDIYLBIS[N-(4,6-DIMETHYL-2-PYRIDINYL)PROPANAMIDE]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-sulfanediylbis[N-(4,6-dimethylpyridin-2-yl)propanamide] is a complex organic compound characterized by its unique structure, which includes two pyridine rings connected by a sulfanediyl bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-sulfanediylbis[N-(4,6-dimethylpyridin-2-yl)propanamide] typically involves the reaction of 4,6-dimethyl-2-pyridinecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3,3’-dithiodipropionic acid in the presence of a base such as triethylamine to yield the final product. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-sulfanediylbis[N-(4,6-dimethylpyridin-2-yl)propanamide] can undergo various chemical reactions, including:
Oxidation: The sulfanediyl bridge can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or disulfides.
Substitution: The pyridine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be used under mild to moderate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and disulfides.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
3,3’-sulfanediylbis[N-(4,6-dimethylpyridin-2-yl)propanamide] has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its antibacterial and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mécanisme D'action
The mechanism of action of 3,3’-sulfanediylbis[N-(4,6-dimethylpyridin-2-yl)propanamide] involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the protein, affecting various cellular pathways. The sulfanediyl bridge and pyridine rings play crucial roles in these interactions, providing specific binding affinities and selectivities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(pyrid-2-yl) disulfides: These compounds have similar structural features but differ in their chemical reactivity and biological activities.
N-(4,6-dimethylpyridin-2-yl) derivatives: These compounds share the pyridine ring structure but have different substituents, leading to varied properties and applications
Uniqueness
3,3’-sulfanediylbis[N-(4,6-dimethylpyridin-2-yl)propanamide] is unique due to its specific combination of a sulfanediyl bridge and dimethylpyridine rings. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C20H26N4O2S |
|---|---|
Poids moléculaire |
386.5 g/mol |
Nom IUPAC |
N-(4,6-dimethylpyridin-2-yl)-3-[3-[(4,6-dimethylpyridin-2-yl)amino]-3-oxopropyl]sulfanylpropanamide |
InChI |
InChI=1S/C20H26N4O2S/c1-13-9-15(3)21-17(11-13)23-19(25)5-7-27-8-6-20(26)24-18-12-14(2)10-16(4)22-18/h9-12H,5-8H2,1-4H3,(H,21,23,25)(H,22,24,26) |
Clé InChI |
ZWQAKVAJLQQKQU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=C1)NC(=O)CCSCCC(=O)NC2=CC(=CC(=N2)C)C)C |
SMILES canonique |
CC1=CC(=NC(=C1)NC(=O)CCSCCC(=O)NC2=CC(=CC(=N2)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[1-(3-chlorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]methylene}-2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B331422.png)
![4-{4-[(3-fluorobenzyl)oxy]benzylidene}-2-{3-nitro-4-methylphenyl}-1,3-oxazol-5(4H)-one](/img/structure/B331423.png)
![11-(4-butoxyphenyl)-3,3-dimethyl-10-(phenylacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B331424.png)
![5-bromo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]furan-2-carboxamide](/img/structure/B331425.png)
![2-[(4-Methoxyphenyl)amino]-4,6-dimethylnicotinamide](/img/structure/B331429.png)
![methyl 2-[(2-chloro-4,5-difluorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B331431.png)

![3-allyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B331436.png)
![Propyl 2-[(2-pyrazinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B331437.png)
![4-{2-[(3-fluorobenzyl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B331438.png)
![4-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzylidene}-2-(2-thienyl)-1,3-oxazol-5(4H)-one](/img/structure/B331439.png)
![Isopropyl 2-[(3-cyclohexylpropanoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B331440.png)
![4-{4-[(2-bromobenzyl)oxy]-3-methoxybenzylidene}-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B331447.png)

